molecular formula C11H20O4 B14353704 6-Methylidene-1,4,8,11-tetraoxacyclotetradecane CAS No. 92818-20-7

6-Methylidene-1,4,8,11-tetraoxacyclotetradecane

Cat. No.: B14353704
CAS No.: 92818-20-7
M. Wt: 216.27 g/mol
InChI Key: HREBHWFDWKJOFX-UHFFFAOYSA-N
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Description

6-Methylidene-1,4,8,11-tetraoxacyclotetradecane is a cyclic ether compound with a unique structure that includes four oxygen atoms and a methylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylidene-1,4,8,11-tetraoxacyclotetradecane typically involves the cyclization of linear precursors containing oxygen atoms

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

6-Methylidene-1,4,8,11-tetraoxacyclotetradecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methylidene group to a methylene group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or amines (NH₃) can be used under basic conditions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Methylene derivatives.

    Substitution: Various substituted ethers or amines.

Scientific Research Applications

6-Methylidene-1,4,8,11-tetraoxacyclotetradecane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 6-Methylidene-1,4,8,11-tetraoxacyclotetradecane exerts its effects involves its ability to form stable complexes with various metal ions. This property makes it useful in catalysis and as a ligand in coordination chemistry. The molecular targets include metal ions such as copper (Cu²⁺) and zinc (Zn²⁺), and the pathways involved are related to the stabilization of these metal complexes.

Comparison with Similar Compounds

Similar Compounds

    1,4,8,11-Tetraoxacyclotetradecane: Similar cyclic ether without the methylidene group.

    1,4,8,11-Tetraazacyclotetradecane: Contains nitrogen atoms instead of oxygen, used in similar applications.

    6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane: A derivative with benzyl groups, used as a lithium ionophore.

Uniqueness

6-Methylidene-1,4,8,11-tetraoxacyclotetradecane is unique due to the presence of the methylidene group, which imparts different chemical reactivity and potential applications compared to its analogs. This structural feature allows for specific interactions with metal ions and other molecules, making it valuable in various research and industrial applications.

Properties

92818-20-7

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

6-methylidene-1,4,8,11-tetraoxacyclotetradecane

InChI

InChI=1S/C11H20O4/c1-11-9-14-7-5-12-3-2-4-13-6-8-15-10-11/h1-10H2

InChI Key

HREBHWFDWKJOFX-UHFFFAOYSA-N

Canonical SMILES

C=C1COCCOCCCOCCOC1

Origin of Product

United States

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